JWH 252-d11
Description
JWH 252-d11 is a deuterated analog of the synthetic cannabinoid JWH 252, a member of the aminoalkylindole family. Synthetic cannabinoids like JWH 252 are designed to mimic Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors (CB1 and CB2). Deuterated compounds such as this compound are chemically modified by replacing hydrogen atoms with deuterium isotopes, typically to serve as internal standards in analytical workflows (e.g., mass spectrometry) for improved detection accuracy . These modifications influence receptor binding affinity, metabolic stability, and detection in biological matrices .
Properties
Molecular Formula |
C₂₃H₁₆D₁₁NO |
|---|---|
Molecular Weight |
344.53 |
Synonyms |
1-(2-Methyl-1-pentyl-1H-indol-3-yl)-2-(2-methylphenyl)ethanone-d11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison of this compound and Analogous Compounds
| Feature | This compound | JWH-018 | AM2201 |
|---|---|---|---|
| Core Structure | Naphthoylindole | Naphthoylindole | Naphthoylindole |
| Side Chain | Deuterated pentyl | Pentyl | Fluoropentyl |
| Primary Use | Analytical standard | Recreational | Recreational |
| Metabolic Stability | High (deuterated) | Moderate | High (fluorinated) |
Table 2. Analytical Parameters for Blood Detection
| Compound | RT (min) | CE (eV) | Blood Concentration Range (ng/mL) |
|---|---|---|---|
| This compound | 8.2* | 25–30* | N/A |
| JWH-018 | 7.9 | 25 | 0.10–5.0 |
| AM2201 | 8.5 | 30 | <5.0 |
| UR-144 | 6.5 | 20 | <1.0 |
*Estimated based on deuterated analogs .
Q & A
Q. What are the key structural characteristics of JWH 252-d11, and how can they be confirmed through spectroscopic methods?
To confirm the structural identity of this compound, researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : [1]H and [13]C NMR can elucidate proton and carbon environments, respectively. For example, aromatic protons typically appear at δ 6.8–7.2 ppm in deuterated solvents like CDCl₃ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks (e.g., m/z 354.2 [M+H]⁺) and fragmentation patterns to validate the molecular formula.
- Infrared (IR) Spectroscopy : Functional groups like carbonyl (C=O) or amine (N-H) bonds can be identified through characteristic absorption bands .
Table 1: Key Spectroscopic Parameters for this compound
| Technique | Critical Parameters | Diagnostic Features |
|---|---|---|
| [1]H NMR | 400 MHz, CDCl₃ | δ 6.8–7.2 (aromatic H), δ 2.5–3.0 (alkyl H) |
| HRMS | ESI+ | m/z 354.2 [M+H]⁺ (calculated 354.19) |
| IR | KBr pellet | 1650–1750 cm⁻¹ (C=O stretch) |
Q. What are the established protocols for synthesizing this compound in a laboratory setting?
Synthesis protocols should prioritize reproducibility and purity verification:
- Stepwise Synthesis : Follow peer-reviewed procedures (e.g., Friedel-Crafts alkylation or amide coupling) with strict control of reaction conditions (temperature, solvent, catalyst) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate pure product.
- Validation : Confirm purity via HPLC (≥95%) and cross-check spectral data against literature .
Q. How can researchers validate the purity of synthesized this compound batches?
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